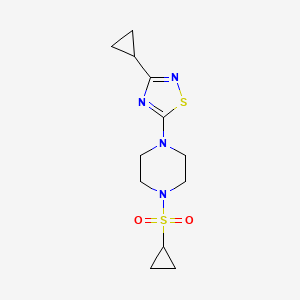![molecular formula C11H22N2O3S B12265150 N-[1-(2-methoxyethyl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B12265150.png)
N-[1-(2-methoxyethyl)piperidin-4-yl]cyclopropanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(2-methoxyethyl)piperidin-4-yl]cyclopropanesulfonamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Compounds with piperidine moieties are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and their role in drug design .
Métodos De Preparación
The synthesis of N-[1-(2-methoxyethyl)piperidin-4-yl]cyclopropanesulfonamide involves multiple steps, starting with the preparation of the piperidine ring. One common method is the hydrogenation of pyridine, followed by functionalization to introduce the methoxyethyl group. The cyclopropanesulfonamide moiety can be introduced through a cyclization reaction involving a suitable sulfonamide precursor .
Industrial production methods typically involve optimizing these synthetic routes to achieve high yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
N-[1-(2-methoxyethyl)piperidin-4-yl]cyclopropanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of amines or alcohols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
N-[1-(2-methoxyethyl)piperidin-4-yl]cyclopropanesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurological disorders.
Industry: It is used in the development of new materials and as a reagent in various industrial processes
Mecanismo De Acción
The mechanism of action of N-[1-(2-methoxyethyl)piperidin-4-yl]cyclopropanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its full mechanism of action .
Comparación Con Compuestos Similares
N-[1-(2-methoxyethyl)piperidin-4-yl]cyclopropanesulfonamide can be compared with other piperidine derivatives, such as:
N-(2-Methoxyethyl)-1-methylpiperidin-4-amine: Similar in structure but lacks the cyclopropanesulfonamide moiety.
2-(1-Methylpiperidin-4-yl)ethanamine: Another piperidine derivative with different functional groups.
N-Methyl-2-(4-methylpiperidin-1-yl)ethanamine: Contains a methyl group instead of the methoxyethyl group
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity.
Propiedades
Fórmula molecular |
C11H22N2O3S |
|---|---|
Peso molecular |
262.37 g/mol |
Nombre IUPAC |
N-[1-(2-methoxyethyl)piperidin-4-yl]cyclopropanesulfonamide |
InChI |
InChI=1S/C11H22N2O3S/c1-16-9-8-13-6-4-10(5-7-13)12-17(14,15)11-2-3-11/h10-12H,2-9H2,1H3 |
Clave InChI |
JYRSVLOVUXMJBW-UHFFFAOYSA-N |
SMILES canónico |
COCCN1CCC(CC1)NS(=O)(=O)C2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Fluoro-2-[4-(trifluoromethyl)piperidin-1-yl]pyridine](/img/structure/B12265071.png)
![3-{4-[(3,5-difluorophenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B12265077.png)
![1-({1-[3-(trifluoromethoxy)benzoyl]azetidin-3-yl}methyl)-1H-imidazole](/img/structure/B12265078.png)
![4-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}quinoline](/img/structure/B12265084.png)
![2-[(1-methyl-1H-imidazol-5-yl)methyl]-6-phenyl-2-azaspiro[3.3]heptane](/img/structure/B12265090.png)
![N,N-dimethyl-2-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidin-4-amine](/img/structure/B12265092.png)
![4,5-Dimethyl-2-[3-(morpholine-4-carbonyl)piperidin-1-yl]-1,3-benzothiazole](/img/structure/B12265098.png)
![2-(4-Chlorophenyl)-1-{4-[methyl(pyridin-2-yl)amino]piperidin-1-yl}ethan-1-one](/img/structure/B12265112.png)
![N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methyl-2-(methylsulfanyl)pyrimidin-4-amine](/img/structure/B12265119.png)
![3-({4-[Methyl(pyridin-2-yl)amino]piperidin-1-yl}methyl)-1lambda6-thiolane-1,1-dione](/img/structure/B12265130.png)
![2-{4-[(3-Fluoro-4-methoxyphenyl)methyl]piperazin-1-yl}-4-methyl-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B12265145.png)
![4-{4-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B12265153.png)
![5-chloro-N-[1-(3-chloropyridin-4-yl)piperidin-4-yl]-N-methylpyrimidin-2-amine](/img/structure/B12265156.png)

